1-Ethyl-5,6-dimethylbenzimidazol-2-amine is derived from the benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of ethyl and two methyl substituents at positions 1, 5, and 6 of the benzimidazole structure. It has a molecular formula of and a molecular weight of 189.26 g/mol. Its unique structural attributes contribute to its potential biological activities and applications in medicinal chemistry .
The synthesis of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine typically involves several methods:
The molecular structure of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine features:
Property | Value |
---|---|
Molecular Formula | C11H15N3 |
Molecular Weight | 189.26 g/mol |
IUPAC Name | 1-Ethyl-5,6-dimethylbenzimidazol-2-amine |
InChI Key | UJCMZSWNOQDRJR-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
The structural formula indicates that the compound has potential steric interactions due to its substituents, which may affect its biological activity.
1-Ethyl-5,6-dimethylbenzimidazol-2-amine participates in various chemical reactions:
The mechanism of action for 1-Ethyl-5,6-dimethylbenzimidazol-2-amine primarily involves its interaction with specific biological targets:
The physical and chemical properties of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine include:
Property | Value |
---|---|
Melting Point | 205 - 207 °C |
Solubility | Soluble in organic solvents |
These properties suggest that it possesses stability under standard laboratory conditions while being reactive enough for various chemical transformations .
The scientific applications of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine are diverse:
The benzimidazole nucleus—a bicyclic system comprising fused benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties. This heterocycle constitutes the core structure of approximately 80% of pharmaceuticals, attributable to its resemblance to naturally occurring purine nucleotides, enabling efficient interactions with biological macromolecules [1] [2]. The electron-rich nitrogen atoms facilitate hydrogen bonding, π-π stacking, and dipole-dipole interactions with diverse therapeutic targets, ranging from DNA topoisomerases to kinase enzymes [2] [5].
Table 1: Therapeutic Applications of Substituted Benzimidazoles
Substitution Pattern | Biological Activity | Molecular Targets |
---|---|---|
N1-Alkylation | Anticancer (e.g., Bendamustine) | DNA alkylation, Microtubule inhibition |
C2-Amino modification | Antiviral, Antimicrobial | Nucleic acid synthesis inhibition |
C5/C6 Methylation | Metabolic regulation (Vitamin B₁₂) | Enzyme cofactor functions |
Multisubstituted variants | Kinase inhibition (e.g., Abemaciclib) | Cyclin-dependent kinases 4/6 (CDK4/6) |
This molecular versatility translates to broad pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The scaffold’s intrinsic stability—maintaining integrity under extreme pH and temperatures up to 270°C in concentrated sulfuric acid—further enhances its drug development utility [2] [5]. Specific derivatives like 1-Ethyl-5,6-dimethylbenzimidazol-2-amine integrate critical substitutions (N1-ethyl, C2-amino, C5/C6-methyl) that optimize target engagement through synergistic steric and electronic effects [4] [5].
Substituent positioning on the benzimidazole scaffold dictates electronic distribution, pKa profiles, and biological efficacy. Systematic structure-activity relationship (SAR) studies reveal that:
Table 2: Electronic Effects of Key Substituents in 1-Ethyl-5,6-dimethylbenzimidazol-2-amine
Position | Substituent | Electronic Effect | Functional Consequence |
---|---|---|---|
N1 | Ethyl | +I effect (electron-donating) | Enhanced lipophilicity and metabolic stability |
C2 | Amino | Mesomeric donation (+M), pKa modulation | Hydrogen-bonding with biomolecular targets |
C5/C6 | Methyl | Hyperconjugation (+I/+H effects) | Increased electron density on imidazole nitrogens |
Advanced synthetic methods, such as Rh(I)/bisphosphine-catalyzed C–H alkylation, enable regioselective functionalization at C2 for introducing branched chains or quaternary carbons—critical for diversifying benzimidazole libraries [10]. The 5,6-dimethyl motif in particular stabilizes the σ-complex in electrophilic substitutions, directing further modifications to the C4/C7 positions [5].
The benzimidazole scaffold’s medicinal relevance began with the structural elucidation of vitamin B₁₂ (cobalamin) in the 1950s, where 5,6-dimethylbenzimidazole functions as an axial ligand coordinating cobalt in the corrin ring [4] [9]. This natural occurrence validated benzimidazole’s biocompatibility and inspired synthetic exploration. Early synthetic routes, pioneered by Hoebrecker and Ladenburg in the 1870s, involved condensations of o-phenylenediamine with carboxylic acids or aldehydes under harsh conditions [2] [5].
Table 3: Evolution of Benzimidazole-Based Therapeutics
Era | Key Development | Representative Compound | Therapeutic Impact |
---|---|---|---|
1870s | Initial synthesis of benzimidazoles | 2,6-Dimethylbenzimidazole | Foundation for vitamin B₁₂ chemistry |
1950–1970s | Vitamin B₁₂ structure determination | Cobalamin cofactor | Validation of biological relevance |
1980–2000s | Proton-pump inhibitors (PPIs) | Omeprazole | Revolutionized ulcer treatment |
2000s–Present | Targeted anticancer agents | Abemaciclib, Bendamustine | Precision oncology applications |
Modern drug design leverages these historical insights to develop targeted therapies. For instance:
The compound 1-Ethyl-5,6-dimethylbenzimidazol-2-amine exemplifies contemporary derivatization strategies, merging the bioactive 5,6-dimethyl motif (vitamin B₁₂ mimicry) with an N1-ethyl group for pharmacokinetic optimization and a C2-amino function for target recognition—showcasing deliberate molecular evolution from natural prototypes [4] [5] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: